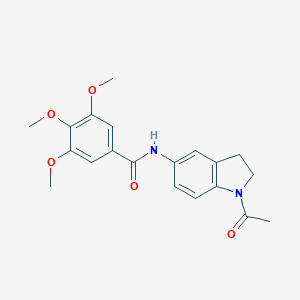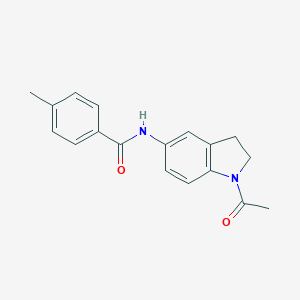![molecular formula C12H13FN2O2 B300226 N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide](/img/structure/B300226.png)
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide, also known as CPI-0610, is a small molecule inhibitor that has been developed for the treatment of cancer. CPI-0610 is a potent and selective inhibitor of bromodomain and extraterminal (BET) proteins, which are epigenetic readers that play a critical role in the regulation of gene expression. BET proteins have been implicated in the development and progression of a wide range of cancers, including hematological malignancies and solid tumors.
Wirkmechanismus
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide exerts its antitumor activity by inhibiting the binding of BET proteins to acetylated histones, which are epigenetic marks that regulate gene expression. BET proteins are involved in the regulation of key oncogenic pathways, such as MYC and NF-κB, which are frequently dysregulated in cancer. By inhibiting BET proteins, N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide induces selective downregulation of oncogenic genes and upregulation of tumor suppressor genes, leading to growth inhibition and apoptosis of cancer cells.
Biochemical and Physiological Effects
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has been shown to induce dose-dependent inhibition of cell proliferation and colony formation in a wide range of cancer cell lines. In vivo, N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has demonstrated significant antitumor activity in xenograft models of AML, MM, and prostate cancer. N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as to modulate the immune microenvironment by increasing the infiltration of T cells and reducing the number of myeloid-derived suppressor cells (MDSCs).
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins, its ability to synergize with other anticancer agents, and its potential to modulate the immune microenvironment. However, N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
For the development of N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide include the evaluation of its efficacy in combination with other anticancer agents, the identification of predictive biomarkers of response, and the optimization of its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide involves several steps, including the reaction of 2-fluorobenzoyl chloride with 2-aminocyclopropanecarboxylic acid, followed by the reaction with 2-(2-oxoethyl) morpholine and trifluoroacetic acid. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent antitumor activity. In particular, N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has been shown to inhibit the growth of hematological malignancies, such as acute myeloid leukemia (AML) and multiple myeloma (MM), as well as solid tumors, such as prostate cancer. N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has also been shown to synergize with other anticancer agents, such as venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor, and lenalidomide, an immunomodulatory drug.
Eigenschaften
Produktname |
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide |
|---|---|
Molekularformel |
C12H13FN2O2 |
Molekulargewicht |
236.24 g/mol |
IUPAC-Name |
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide |
InChI |
InChI=1S/C12H13FN2O2/c13-10-4-2-1-3-9(10)12(17)14-7-11(16)15-8-5-6-8/h1-4,8H,5-7H2,(H,14,17)(H,15,16) |
InChI-Schlüssel |
BMGQGIPIVUQAPK-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)CNC(=O)C2=CC=CC=C2F |
Kanonische SMILES |
C1CC1NC(=O)CNC(=O)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-furylmethyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B300144.png)


![2-Oxo-2-phenylethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B300148.png)
![N-[2-(benzyloxy)ethyl]-3-{[(3-chloroanilino)carbonyl]amino}propanamide](/img/structure/B300149.png)
![N-{4-[(4-fluorobenzoyl)amino]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B300150.png)

![3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide](/img/structure/B300153.png)
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine](/img/structure/B300159.png)



